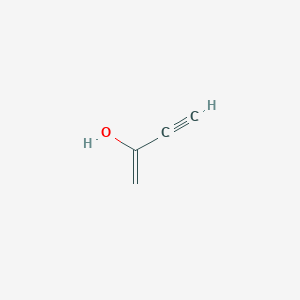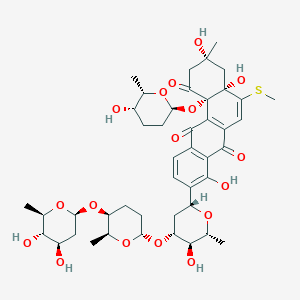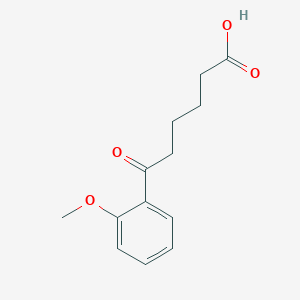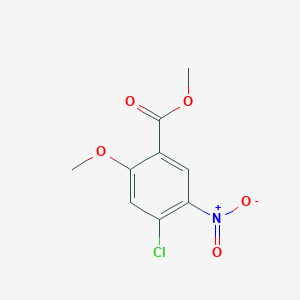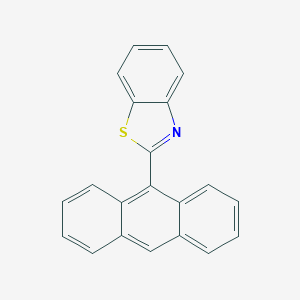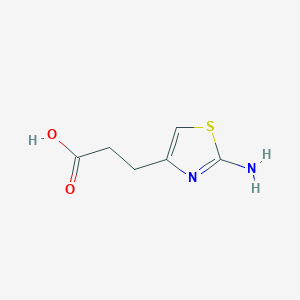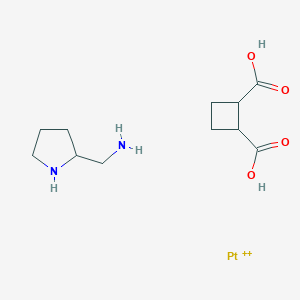
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. This compound is also known as JM216 and has been found to have antitumor activity against a wide range of cancer types.
Mécanisme D'action
The mechanism of action of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the formation of DNA adducts that interfere with DNA replication and transcription. The compound binds to the DNA molecule and causes structural changes that prevent the DNA from being replicated or transcribed. This leads to the death of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is its low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment. However, the compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are a number of future directions for research on 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II). One area of research is the development of new formulations that can improve the delivery of the compound to cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is a need to explore the potential use of the compound in combination with other cancer treatments, such as chemotherapy and radiotherapy.
In conclusion, 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has shown promising results in cancer treatment. Its low reactivity towards biological molecules makes it an ideal candidate for use in cancer treatment. Further research is needed to explore the potential use of the compound in combination with other cancer treatments and to develop new formulations that can improve its delivery to cancer cells.
Méthodes De Synthèse
The synthesis of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the reaction of cisplatin with a cyclic amine, such as pyrrolidine, in the presence of cyclobutane dicarboxylic acid. The reaction results in the formation of a chelate complex that is highly stable and has a low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment.
Applications De Recherche Scientifique
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been extensively studied for its potential use in cancer treatment. It has been found to have antitumor activity against a wide range of cancer types, including ovarian, breast, lung, and colon cancer. The compound has also been found to be effective against cancer cells that have developed resistance to other platinum-based compounds, such as cisplatin.
Propriétés
Numéro CAS |
103746-25-4 |
|---|---|
Nom du produit |
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) |
Formule moléculaire |
C11H20N2O4Pt+2 |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2 |
Clé InChI |
MCQXYAKENKUVQU-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
SMILES canonique |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



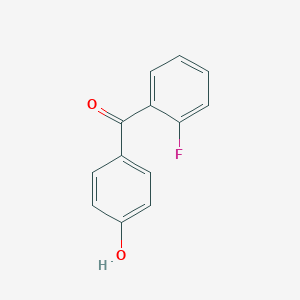
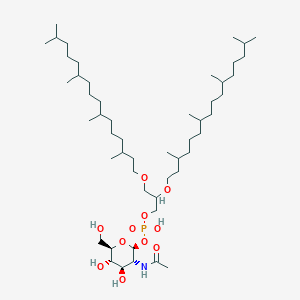
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)



